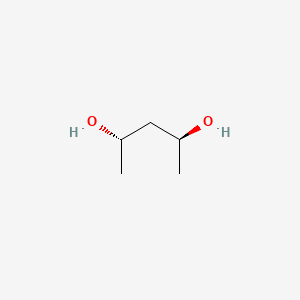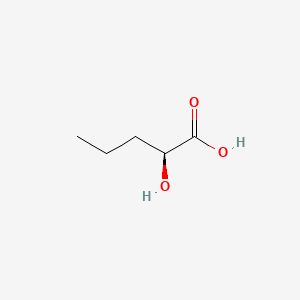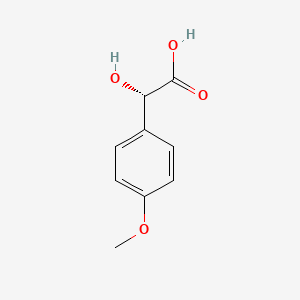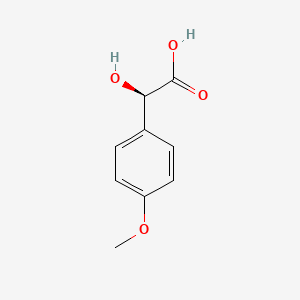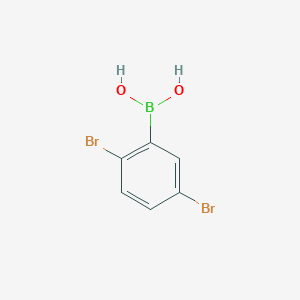
2,5-Dibromophenylboronic acid
Descripción general
Descripción
2,5-Dibromophenylboronic acid is a chemical compound with the molecular formula C6H5BBr2O2 . It is used in various chemical reactions and has been mentioned in several peer-reviewed papers .
Synthesis Analysis
The synthesis of 2,5-Dibromophenylboronic acid can involve various methods. One such method involves the use of the Suzuki–Miyaura reaction . This reaction involves the coupling of aromatic halides with diboronic acid reagents .Molecular Structure Analysis
The molecular structure of 2,5-Dibromophenylboronic acid consists of a boronic acid group attached to a phenyl ring, which is further substituted with two bromine atoms . The molecular weight of the compound is 279.72 g/mol .Chemical Reactions Analysis
2,5-Dibromophenylboronic acid can participate in various chemical reactions. For instance, it can be involved in vacuo condensation and on-surface radical addition for the synthesis of phenylene-boroxine networks . It can also undergo lithiation of dihalophenyl dioxazaborocines, yielding functionalized dihalophenylboronic acids .Physical And Chemical Properties Analysis
2,5-Dibromophenylboronic acid has a density of 2.1±0.1 g/cm3, a boiling point of 382.0±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 48.7±0.4 cm3 and a molar volume of 133.3±5.0 cm3 .Aplicaciones Científicas De Investigación
Here is a comprehensive analysis of the scientific research applications of 2,5-Dibromophenylboronic acid, focusing on unique applications:
Synthesis of Phenylene-Boroxine Networks
This compound is used in vacuo condensation and on-surface radical addition for the synthesis of phenylene-boroxine networks, which are important in the creation of new materials with potential applications in electronics and nanotechnology .
Lithiation of Dihalophenyl Dioxazaborocines
It serves as a reactant in the lithiation of dihalophenyl dioxazaborocines, yielding functionalized dihalophenylboronic acids. This process is crucial for the development of boronic acid derivatives with various applications in organic synthesis .
Cycloboronation
2,5-Dibromophenylboronic acid is involved in cycloboronation reactions, particularly in the cycloboronation of tetrasubstituted butanetetraols. This reaction is significant for the synthesis of cyclic boronate esters used in medicinal chemistry .
Homocoupling Reactions
This compound is also used in homocoupling reactions of arylboronic acids. Such reactions are essential for creating biaryl compounds that are commonly found in pharmaceuticals and agrochemicals .
Sensing Applications
Boronic acids, including 2,5-Dibromophenylboronic acid, interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications. They can be used to detect sugars, alcohols, and other biological substances .
Selective Binding Affinity
The compound has been utilized in the synthesis of phenylboronic acid-functionalized particles that show high binding affinity to biomolecules like adenosine and catechol. This property is exploited in biosensing and separation processes .
Suzuki Coupling Reactions
It is commonly used in Suzuki coupling reactions, a type of cross-coupling reaction that is widely employed in the synthesis of complex organic compounds including pharmaceuticals and polymers .
Mecanismo De Acción
Mode of Action
Boronic acids, including 2,5-Dibromophenylboronic acid, are often used in Suzuki reactions, a type of palladium-catalyzed cross-coupling reaction, to form biaryl compounds . The boronic acid moiety interacts with a palladium catalyst and an organohalide in the presence of a base to form a new carbon-carbon bond.
Pharmacokinetics
It’s known that the compound is sparingly soluble in dmso . This could potentially affect its bioavailability and distribution in biological systems.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,5-Dibromophenylboronic acid. For instance, the compound is stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . The reaction conditions, such as temperature, pH, and the presence of a base, can also affect the efficacy of the Suzuki reaction in which 2,5-Dibromophenylboronic acid is used .
Propiedades
IUPAC Name |
(2,5-dibromophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBr2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLBXUUGERIZOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Br)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBr2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434622 | |
| Record name | 2,5-Dibromophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromophenylboronic acid | |
CAS RN |
1008106-93-1 | |
| Record name | 2,5-Dibromophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







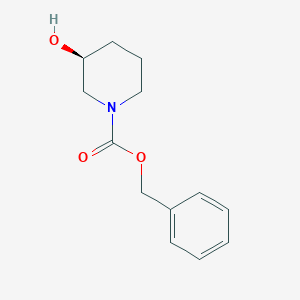
![(1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol](/img/structure/B1311127.png)
